3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C18H14BrN5O3 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14BrN5O3/c1-11(13-3-2-4-15(9-13)24(26)27)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
ZPIHAACPUCTXDL-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid hydrazide. The final step involves the condensation of this intermediate with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Structure :
Synthesis: Synthesized via condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 3-nitroacetophenone derivatives under acidic or catalytic conditions, following protocols similar to those in .
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethylidene Group
Pyrazole Core Modifications
Electronic and Steric Effects
Nitro vs. Bromo/Methoxy Groups :
- Nitro (target compound): Enhances electrophilicity, enabling redox cycling and reactive oxygen species (ROS) generation, useful in anticancer applications .
- Bromo (): Increases molecular weight and hydrophobicity, favoring passive diffusion but reducing aqueous solubility .
- Methoxy (): Electron-donating; improves binding to SK1 via hydrogen bonding without inducing ROS .
Steric Effects :
Structural Validation and Computational Tools
- Crystallography : SHELX programs () and WinGX/ORTEP () are widely used for confirming stereochemistry and packing modes .
- Spectroscopy : NMR and IR data (e.g., ) validate hydrazone formation and substituent positions .
- Docking Studies : Analogous compounds (e.g., ) use DFT and molecular docking to predict binding modes .
Biological Activity
3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes both bromophenyl and nitrophenyl groups, which may influence its pharmacological properties.
The compound's molecular formula is with a molecular weight of 404.23 g/mol. The synthesis typically involves the condensation reaction between 4-bromobenzaldehyde and 3-nitrophenyl-1H-pyrazole-5-carbohydrazide, often carried out in solvents like ethanol or methanol under reflux conditions .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro assays against various cancer cell lines have shown moderate to high activity, particularly against breast and prostate cancer cell lines. For example, a series of pyrazole derivatives were tested in the NCI-60 cancer cell line panel, revealing promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. A study highlighted the ability of certain pyrazoles to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory action. Compounds similar to this compound displayed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cancer progression. The binding affinity and specificity for these targets are areas for future research .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Similar structure without nitro group | Moderate | High |
| Compound B | Contains different substituents on pyrazole | High | Moderate |
| Compound C | Similar bromophenyl group | Low | High |
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- In Vivo Studies : A study on carrageenan-induced edema in rats demonstrated significant anti-inflammatory effects for certain pyrazole derivatives, with some compounds showing efficacy comparable to ibuprofen .
- Antimicrobial Activity : Research has indicated that some pyrazoles exhibit antimicrobial properties against various bacterial strains, providing a potential avenue for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
